molecular formula C9H15Cl2NO B13022980 (E)-4-(Piperidin-1-yl)but-2-enoylchloridehydrochloride

(E)-4-(Piperidin-1-yl)but-2-enoylchloridehydrochloride

Cat. No.: B13022980
M. Wt: 224.12 g/mol
InChI Key: YWBRMNPPLZXAOB-FXRZFVDSSA-N
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Description

(E)-4-(Piperidin-1-yl)but-2-enoylchloridehydrochloride is a chemical compound that features a piperidine ring attached to a butenoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Piperidin-1-yl)but-2-enoylchloridehydrochloride typically involves the reaction of piperidine with an appropriate butenoyl chloride precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis, such as temperature control and anhydrous environment.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Piperidin-1-yl)but-2-enoylchloridehydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Addition Reactions: The double bond in the butenoyl group can participate in addition reactions with electrophiles or nucleophiles.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Addition Reactions: Electrophiles such as halogens or nucleophiles like Grignard reagents.

    Hydrolysis: Water or aqueous base.

Major Products Formed

    Amides, Esters, Thioesters: From substitution reactions.

    Haloalkanes, Alcohols: From addition reactions.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

(E)-4-(Piperidin-1-yl)but-2-enoylchloridehydrochloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Materials Science: Can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(Piperidin-1-yl)but-2-enoylchloridehydrochloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or addition reactions. In medicinal chemistry, its mechanism would depend on the target molecule it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Morpholin-1-yl)but-2-enoylchloridehydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.

    (E)-4-(Pyrrolidin-1-yl)but-2-enoylchloridehydrochloride: Similar structure but with a pyrrolidine ring.

Uniqueness

(E)-4-(Piperidin-1-yl)but-2-enoylchloridehydrochloride is unique due to the presence of the piperidine ring, which can impart different chemical reactivity and biological activity compared to other similar compounds. The piperidine ring can influence the compound’s steric and electronic properties, making it suitable for specific applications in synthesis and drug development.

Properties

Molecular Formula

C9H15Cl2NO

Molecular Weight

224.12 g/mol

IUPAC Name

(E)-4-piperidin-1-ylbut-2-enoyl chloride;hydrochloride

InChI

InChI=1S/C9H14ClNO.ClH/c10-9(12)5-4-8-11-6-2-1-3-7-11;/h4-5H,1-3,6-8H2;1H/b5-4+;

InChI Key

YWBRMNPPLZXAOB-FXRZFVDSSA-N

Isomeric SMILES

C1CCN(CC1)C/C=C/C(=O)Cl.Cl

Canonical SMILES

C1CCN(CC1)CC=CC(=O)Cl.Cl

Origin of Product

United States

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